An In-Depth Technical Guide to 1-Methylpiperidin-4-ol-d4: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Methylpiperidin-4-ol-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of the versatile piperidine-based building block. Due to the limited direct experimental data on the deuterated compound, this document synthesizes information from its non-deuterated analog, 1-Methylpiperidin-4-ol, to detail its chemical and physical properties, relevant experimental protocols, and its significant role as a tool in drug discovery and development.
Core Chemical and Physical Properties
1-Methylpiperidin-4-ol-d4 is a stable, isotopically labeled compound valuable for medicinal chemistry, pharmacology, and drug metabolism studies. The strategic incorporation of four deuterium atoms (d4), typically on the piperidine ring adjacent to the hydroxyl group, provides a crucial tool for investigating the pharmacokinetic properties and metabolic fate of the parent molecule.[1] The chemical properties of the deuterated compound are nearly identical to its non-deuterated analog, with the primary difference being a slight increase in molecular weight.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Methylpiperidin-4-ol and its deuterated analog. Data for the non-deuterated compound is well-established, while the values for the d4 variant are based on the known properties of the parent compound and the addition of four deuterium atoms.
| Property | 1-Methylpiperidin-4-ol | 1-Methylpiperidin-4-ol-d4 | Reference |
| IUPAC Name | 1-methylpiperidin-4-ol | 1-methyl(2,2,6,6-d4)piperidin-4-ol (typical) | [2] |
| Synonyms | N-Methyl-4-piperidinol, 4-Hydroxy-N-methylpiperidine | N-Methyl-4-piperidinol-d4 | [2][3] |
| CAS Number | 106-52-5 | Not available | [4] |
| Molecular Formula | C₆H₁₃NO | C₆H₉D₄NO | [4] |
| Molecular Weight | 115.17 g/mol | Approx. 119.20 g/mol | [2] |
| Appearance | Clear colorless to yellowish liquid after melting; solid below 29°C.[5][6] | Expected to be similar | |
| Melting Point | 29-31 °C | Expected to be similar | [5][7] |
| Boiling Point | 200 °C | Expected to be similar | [5][7] |
| Density | ~0.98 g/mL at 20 °C | Expected to be similar | [5] |
| Water Solubility | Miscible | Expected to be miscible | [5] |
| SMILES | CN1CCC(O)CC1 | CN1C(C([2H])([2H]))C(O)C(C([2H])([2H]))C1 | [4][7] |
| InChIKey | BAUWRHPMUVYFOD-UHFFFAOYSA-N | Expected to be the same | [4] |
Chemical Structure and Identification
1-Methylpiperidin-4-ol features a saturated six-membered piperidine ring with a methyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C4 position. In the d4 isotopologue, four hydrogen atoms are substituted with deuterium. While the exact positions can vary depending on the synthesis, a common labeling pattern involves the four hydrogens on the carbon atoms adjacent to the nitrogen (C2 and C6).
This isotopic labeling makes the molecule an invaluable tool in quantitative bioanalytical assays using mass spectrometry, where it can be used as an internal standard, and in metabolic studies to trace the fate of the parent drug candidate.
Role in Drug Discovery and Development
1-Methylpiperidin-4-ol is a bifunctional molecule, possessing both a tertiary amine and a secondary alcohol. This dual functionality makes it a highly versatile building block in organic synthesis. It serves as a crucial intermediate in the creation of a wide array of more complex molecules, particularly within the pharmaceutical industry.[8]
The piperidine scaffold is a common feature in many centrally active drugs. 1-Methylpiperidin-4-ol is specifically used as a reactant in the synthesis of inhibitors for several important biological targets.[6][7]
Experimental Protocols
Synthesis of 1-Methylpiperidin-4-ol via Reduction
A common and efficient method for synthesizing the parent compound, 1-Methylpiperidin-4-ol, is through the catalytic hydrogenation of N-methyl-4-piperidone. A similar procedure using a deuterated source would yield the d4 analog.
Objective: To reduce the ketone functionality of N-methyl-4-piperidone to a secondary alcohol.
General Procedure:
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Catalyst Preparation: A catalyst complex (e.g., an iridium or ruthenium-based complex) and a hydrogenation reagent are dissolved in a suitable solvent, such as Tetrahydrofuran (THF), within a high-pressure glass reactor equipped with a magnetic stir bar.[5]
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Substrate Addition: The substrate, N-methyl-4-piperidone (0.5 mmol), is added to the reactor.[5]
-
Degassing and Hydrogenation: The reaction system is degassed using a freeze-pump-thaw cycle to remove atmospheric gases and is then charged with hydrogen gas (typically 1-4 atm).[5]
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 25-60 °C) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Workup and Purification: Upon completion, the solvent is removed by evaporation. The crude residue is first passed through a silica gel column to remove the catalyst.[5] Further purification is achieved via column chromatography or preparative TLC using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.[5]
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Characterization: The final product is characterized by ¹H NMR and GC-MS to confirm its structure and purity.[5]
Analytical Characterization: NMR Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of 1-Methylpiperidin-4-ol-d4.
Methodology:
-
Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the presence of protons and their chemical environments. For the d4-labeled compound, the signals corresponding to the protons on the deuterated carbons (e.g., at C2 and C6) would be absent or significantly diminished, providing direct evidence of successful deuteration.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will have a significantly lower intensity compared to the protonated carbons.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
Safety and Handling
-
Hazards: 1-Methylpiperidin-4-ol is classified as an irritant. It can cause skin irritation, and serious eye damage, and may cause respiratory irritation.[2][9]
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles (eyeshields), and a suitable respirator.[7] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The compound is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][9] Recommended storage temperature is 2-8°C.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 106-52-5|1-Methylpiperidin-4-ol|BLD Pharm [bldpharm.com]
- 4. 1-METHYLPIPERIDIN-4-OL | CAS 106-52-5 [matrix-fine-chemicals.com]
- 5. N-Methyl-4-piperidinol | 106-52-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-甲基-4-哌啶醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Methyl-4-piperidinol(106-52-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
